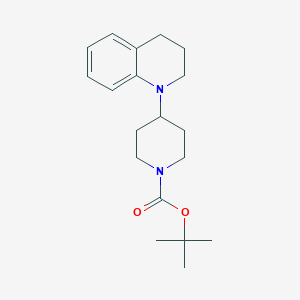
Tri-O-(tert-butyldimethylsilyl)-D-galactal
Übersicht
Beschreibung
Tri-O-(tert-butyldimethylsilyl)-D-galactal is a chemical compound widely utilized in organic synthesis and carbohydrate chemistry research. Its unique structure, featuring three tert-butyldimethylsilyl (TBDMS) groups attached to a galactal scaffold, offers significant versatility in various synthetic transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri-O-(tert-butyldimethylsilyl)-D-galactal typically involves the protection of hydroxyl groups on D-galactal using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tri-O-(tert-butyldimethylsilyl)-D-galactal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The TBDMS groups can be selectively removed or substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove TBDMS groups.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Tri-O-(tert-butyldimethylsilyl)-D-galactal is extensively used in:
Organic Synthesis: As a versatile building block for the synthesis of complex carbohydrates and glycoconjugates.
Carbohydrate Chemistry: Employed as a masked glycosyl donor in glycosylation reactions, facilitating the stereoselective formation of glycosidic bonds.
Biological Research: Used in the synthesis of natural products, pharmaceutical intermediates, and materials with tailored properties.
Wirkmechanismus
The mechanism by which Tri-O-(tert-butyldimethylsilyl)-D-galactal exerts its effects involves the selective protection and deprotection of hydroxyl groups. The TBDMS groups provide steric hindrance, protecting the hydroxyl groups from unwanted reactions. This allows for selective functionalization of other parts of the molecule, facilitating complex synthetic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tri-O-(tert-butyldimethylsilyl)-D-glucal
- Tri-O-acetyl-D-glucal
- 3,4-Di-O-acetyl-6-deoxy-L-glucal
- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
Uniqueness
Tri-O-(tert-butyldimethylsilyl)-D-galactal is unique due to its specific structure and the presence of three TBDMS groups, which provide significant versatility in synthetic transformations. Its ability to act as a masked glycosyl donor and its compatibility with various protecting groups and reagents make it a valuable compound in organic synthesis and carbohydrate chemistry .
Eigenschaften
IUPAC Name |
[(2R,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52O4Si3/c1-22(2,3)29(10,11)26-18-20-21(28-31(14,15)24(7,8)9)19(16-17-25-20)27-30(12,13)23(4,5)6/h16-17,19-21H,18H2,1-15H3/t19-,20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXIGEXRLSNRMR-NJDAHSKKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52O4Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8026619.png)



![Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B8026651.png)








![tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B8026719.png)
